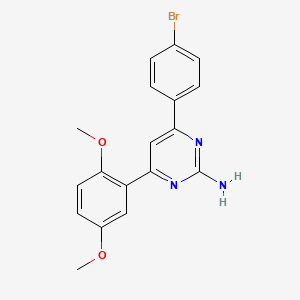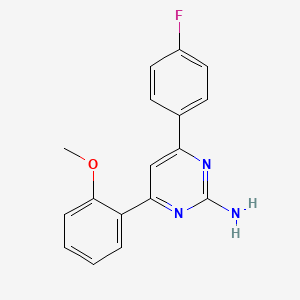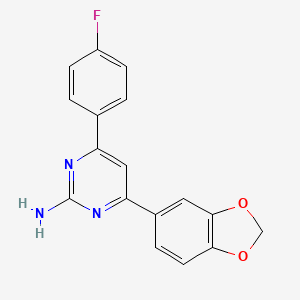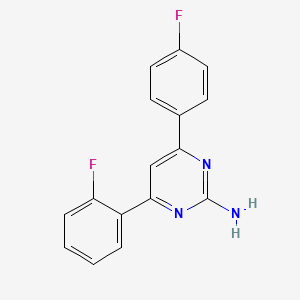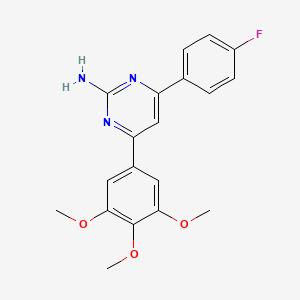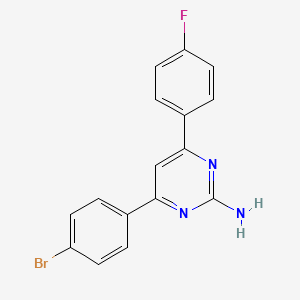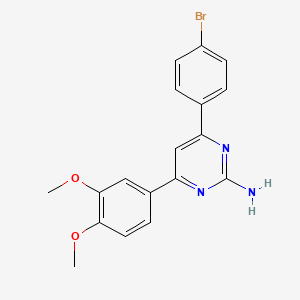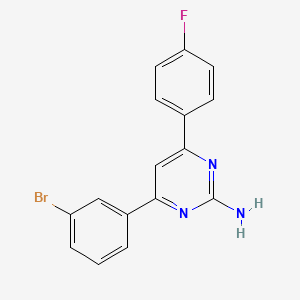
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has been studied for its potential as an active pharmaceutical ingredient (API). It has a wide range of applications in the pharmaceutical, chemical, and biological fields. This compound has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in the scientific research field. It has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been used as a tool for studying the structure and function of various proteins and enzymes. It has also been used in the study of drug metabolism and drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is known to bind to various receptors and enzymes, and to modulate their activity. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to bind to the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. In addition, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high yield and purity. In addition, this compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.
Orientations Futures
There are several future directions for research involving 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. These include further studies of its potential applications in the pharmaceutical, chemical, and biological fields. In addition, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into the development of new synthesis methods and improved purification techniques is needed to improve the efficiency and cost-effectiveness of the compound.
Méthodes De Synthèse
The synthesis of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be achieved through a direct condensation reaction of 4-bromo-3-fluorobenzaldehyde and 2-aminopyrimidine in the presence of an acid catalyst. This reaction typically yields a product with a purity of 90-95%. The reaction can be further improved by using a microwave-assisted synthesis, which can increase the yield and reduce the reaction time.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWADHGRAWJHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




